molecular formula C8H3BrFNO2 B1395282 2-Bromo-5-cyano-4-fluorobenzoic acid CAS No. 1260862-38-1

2-Bromo-5-cyano-4-fluorobenzoic acid

Cat. No.: B1395282
CAS No.: 1260862-38-1
M. Wt: 244.02 g/mol
InChI Key: HLIWJXUIUVSGND-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-fluorobenzoic acid followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or copper(I) cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-cyano-4-fluorobenzoic acid is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzoic acid
  • 2-Bromo-5-fluorobenzoic acid
  • 2-Cyano-4-fluorobenzoic acid

Uniqueness

2-Bromo-5-cyano-4-fluorobenzoic acid is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-5-cyano-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-2-7(10)4(3-11)1-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIWJXUIUVSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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